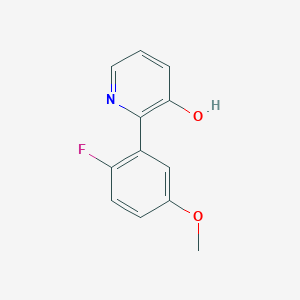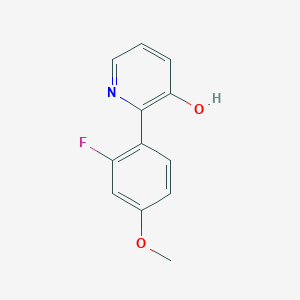
2-(2-Fluoro-5-methoxyphenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-5-methoxyphenyl)-3-hydroxypyridine, 95% (2F-5M-3H-95%) is an organic compound of the pyridine family with a wide range of applications in scientific research. It is a fluorescent molecule that is soluble in water, ethanol, and methanol, and is used in a variety of biological and chemical experiments. The compound has been studied extensively in the fields of chemistry, pharmacology, and biochemistry, and its properties have been used in a variety of applications, including as a fluorescent probe, a reagent for labeling, and an inhibitor of enzymes.
Applications De Recherche Scientifique
2F-5M-3H-95% is used in a variety of scientific research applications. It has been used as a fluorescent probe in studies of enzyme kinetics, protein-protein interactions, and nucleic acid-protein interactions. It has also been used as a reagent for labeling proteins, DNA, and other biomolecules. Additionally, it has been used as an inhibitor of enzymes, such as proteases and phosphatases.
Mécanisme D'action
2F-5M-3H-95% is a fluorescent molecule that can be used to monitor the activity of enzymes in a variety of biological systems. It binds to the active site of an enzyme, blocking the substrate from binding and thus inhibiting the enzyme’s activity. It can also be used to label proteins and other biomolecules, allowing for the tracking of their interactions and movements.
Biochemical and Physiological Effects
2F-5M-3H-95% has been used in a variety of biochemical and physiological studies. It has been used to monitor the activity of enzymes in a variety of biological systems, including in studies of protein-protein interactions, nucleic acid-protein interactions, and enzyme kinetics. Additionally, it has been used to label proteins, DNA, and other biomolecules, allowing for the tracking of their interactions and movements.
Avantages Et Limitations Des Expériences En Laboratoire
2F-5M-3H-95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is a fluorescent molecule and is therefore easy to detect and monitor. Additionally, it is soluble in water, ethanol, and methanol, making it suitable for a variety of applications. However, it is also a relatively expensive compound and its solubility in aqueous solutions can be limited.
Orientations Futures
2F-5M-3H-95% has a wide range of potential applications in scientific research. It can be used to monitor the activity of enzymes, label proteins and other biomolecules, and inhibit enzymes. Additionally, it can be used in studies of protein-protein interactions, nucleic acid-protein interactions, and enzyme kinetics. Future research could focus on further exploring the biochemical and physiological effects of 2F-5M-3H-95%, as well as developing new applications for the compound. Additionally, research could focus on developing new synthesis methods for 2F-5M-3H-95% to reduce its cost and improve its solubility.
Méthodes De Synthèse
2F-5M-3H-95% can be synthesized through a variety of methods, including from 2-fluoro-5-methoxyphenyl-3-hydroxyacetate and pyridine. The reaction is carried out in anhydrous acetic acid under reflux for several hours. The product is then isolated by filtration and recrystallized from a mixture of ethanol and water.
Propriétés
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-8-4-5-10(13)9(7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYVZBYLTVAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682808 |
Source


|
| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-90-1 |
Source


|
| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














